Ginsenoside K

Pharmacokinetics Bioavailability Drug Metabolism

Ginsenoside K (Compound K) is the terminal deglycosylated metabolite of the protopanaxadiol pathway, bearing a single C-20 glucose moiety. Unlike Rb1—which exhibits zero inhibition of PGE₂/NO in LPS-stimulated macrophage assays—Compound K achieves IC₅₀ values of 4 μM (PGE₂) and 12 μM (NO) without requiring microbial activation. Validated across six cancer cell lines (IC₅₀ 8.5–52.17 μM) with documented CYP2C9 inhibition (IC₅₀ 32.0 μM), Compound K serves as a reliable reference for anti-inflammatory and cytotoxicity screening. Oral bioavailability (~12% in mice) enables quantitative PK/PD modeling. Choose Compound K to eliminate the confounding variable of microbial deglycosylation and ensure reproducible pharmacology.

Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
CAS No. 39262-14-1
Cat. No. B191321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside K
CAS39262-14-1
Synonyms20-O-beta-D-glucopyranosyl-20(S)-protopanaxadiol
compound K
ginsenoside CK
ginsenoside compound K
ginsenoside M1
GM1 saponin
Molecular FormulaC36H62O8
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
InChIKeyFVIZARNDLVOMSU-IRFFNABBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside K (Compound K, CAS 39262-14-1): Active Intestinal Metabolite of Protopanaxadiol-Type Ginsenosides


Ginsenoside K (also designated Ginsenoside C-K or Compound K, CAS 39262-14-1) is a 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol, classified as a rare dammarane-type triterpenoid saponin. It is not a native constituent of Panax ginseng but is generated from major ginsenosides (predominantly Rb1, Rb2, Rc, and Rd) via sequential deglycosylation by human intestinal microbiota [1]. As the terminal bioactive metabolite of the protopanaxadiol pathway, Compound K exhibits molecular weight 622.88 g/mol (C36H62O8) and is commercially available at purities ≥95–98% (HPLC) .

Why Ginsenoside K (Compound K) Cannot Be Substituted by Rb1, Rg3, or Rh2 in Bioactivity-Dependent Research


Although Ginsenoside K shares the protopanaxadiol aglycone core with analogs including Rb1, Rd, F2, Rg3, and Rh2, it is the only member of this cascade that functions as the terminal deglycosylated metabolite with only a single glucose moiety at C-20 [1]. In vivo, orally administered Rb1 exhibits negligible direct bioactivity—it must be converted by gut microbiota to Compound K to exert pharmacological effects, as evidenced by the absence of Rb1 but presence of Compound K in urine following oral Rb1 administration in rats [2]. Consequently, in vitro studies using Rb1 or intermediate ginsenosides (e.g., Rd, F2) fail to replicate the anti-inflammatory or cytotoxic potency of Compound K unless metabolic activation occurs. Furthermore, the degree of deglycosylation directly correlates with bioavailability: Compound K demonstrates 7-fold faster clearance than Rb1 and approximately 12% oral bioavailability in mice, whereas Rb1 and intermediate metabolites exhibit substantially lower systemic exposure following oral dosing [3].

Quantitative Differentiation Evidence: Ginsenoside K (Compound K) vs. Ginsenoside Rb1, Rg3, and Rh2


Pharmacokinetic Superiority: Compound K Achieves 2.1-Fold Higher Cmax Than Rb1 After Oral Ginseng Administration in Humans

Following a single oral dose of Korean Red Ginseng extract in healthy volunteers (n=10), the mean maximum plasma concentration (Cmax) of Compound K was 8.35±3.19 ng/mL, which was significantly higher than that of its parent compound ginsenoside Rb1 (3.94±1.97 ng/mL), representing a 2.1-fold increase [1]. Additionally, the terminal half-life of Compound K was approximately 7-fold shorter than that of ginsenoside Rb1, indicating substantially faster systemic elimination and reduced potential for accumulation. These data were corroborated by an independent pharmacokinetic study (n=13) where bioconverted red ginseng extract yielded Compound K Cmax of 37.72±17.78 ng/mL compared to only 1.99±3.27 ng/mL from conventional red ginseng extract [2].

Pharmacokinetics Bioavailability Drug Metabolism

Anti-Inflammatory Potency: Compound K Inhibits PGE2 with IC50 of 4 μM vs. No Detectable Activity for Ginsenoside Rb1

In LPS-stimulated RAW 264.7 murine macrophages, Compound K potently inhibited prostaglandin E2 (PGE2) production with an IC50 value of 0.004 mM (4 μM), whereas ginsenoside Rb1 exhibited no detectable inhibitory activity in the same assay system [1]. Compound K also inhibited nitric oxide (NO) production with an IC50 of 0.012 mM (12 μM). The anti-inflammatory mechanism was linked to reduced iNOS and COX-2 protein expression and suppression of NF-κB activation. Notably, Compound K did not directly inhibit COX-1 or COX-2 enzymatic activity in a cell-free system, indicating that its anti-inflammatory effect is mediated through transcriptional regulation rather than direct enzyme inhibition [1].

Anti-inflammatory COX-2 Prostaglandin E2

Cytotoxic Activity: Compound K Exhibits IC50 Values of 8.5–12.7 μM Across Four Cancer Cell Lines, in Contrast to Inactive Prodrug Rb1

In a comparative study evaluating the cytotoxic activity of Compound K versus its prodrug ginsenoside Rb1, Compound K exhibited potent antiproliferative effects across multiple tumor cell lines with mean IC50 values of 12.7 μM (B16-BL6 murine melanoma), 11.4 μM (HepG2 human hepatoma), 8.5 μM (K562 human myeloid leukemia), and 9.7 μM (95-D human high-metastatic lung carcinoma) [1]. In contrast, ginsenoside Rb1 showed no significant cytotoxic activity in the same panel of tumor cell lines. In a separate study on breast cancer cells, Compound K demonstrated differential sensitivity with IC50 values of 52.17 μM for ER/PR-positive MCF-7 cells and 29.88 μM for triple-negative MDA-MB-231 cells at 0–100 μM concentration range [2].

Anticancer Cytotoxicity IC50

CYP450 Inhibition Profile: Compound K Demonstrates Moderate CYP2C9 Inhibition (IC50 32.0 μM) with Selectivity Over CYP2A6 and CYP2D6

In human liver microsomes, Compound K exhibited moderate inhibition of CYP2C9 with an IC50 of 32.0±3.6 μM, and weak inhibition of CYP2A6 with an IC50 of 63.6±4.2 μM [1]. Inhibition of CYP2D6 was minimal with IC50 >100 μM [2]. This CYP inhibition profile is relevant for predicting potential drug-drug interactions in studies where Compound K is co-administered with CYP2C9 substrates (e.g., warfarin, certain NSAIDs). Comparative CYP inhibition data for ginsenoside Rg3 and Rh2 are not available from the same standardized human liver microsome assay, limiting direct cross-compound comparison for this endpoint.

Drug-Drug Interaction CYP450 Hepatic Metabolism

Deglycosylation Cascade Position: Compound K Is the Terminal Bioactive Metabolite, Whereas Rg3 and Rh2 Are Intermediates

The metabolic pathway of protopanaxadiol-type ginsenosides follows a defined sequential deglycosylation cascade: Ginsenoside Rb1 → Rd → F2 → Compound K. Among 31 defined human intestinal bacterial strains tested, only specific bacteria (e.g., Eubacterium sp., Bifidobacterium longum, Prevotella oris) are capable of completing the full transformation to Compound K [1]. In contrast, ginsenoside Rg3 and Rh2 are intermediate deglycosylation products that retain additional sugar moieties—Rg3 possesses a disaccharide at C-3 and glucose at C-20; Rh2 retains a single glucose at C-3; Compound K bears only a single glucose at C-20 [2]. This structural distinction is mechanistically significant: Rg3 and Rh2 exhibit different pharmacological profiles, including antidepressant-like effects where Rg3 demonstrated faster onset and lower effective dosage than Compound K in murine behavioral models [3].

Biotransformation Metabolic Pathway Prodrug Activation

Oral Bioavailability: Compound K Demonstrates ~12% Absolute Bioavailability in Mice, Enabling Feasible Oral Dosing Studies

The absolute oral bioavailability of Compound K was evaluated in mice following intravenous administration at 2 mg/kg and oral administration at 10 mg/kg, yielding an estimated bioavailability of approximately 12% [1]. In rats, repeated oral administration of Compound K at 5 or 10 mg/kg resulted in accumulation factors of 4 and 7, respectively, indicating that continuous dosing leads to increased systemic exposure over time [1]. Comparative bioavailability data for ginsenoside Rg3 and Rh2 are available in the literature, with reported absolute bioavailability of Rg3 in rats estimated at approximately 2.63%, suggesting that Compound K may offer approximately 4.6-fold higher oral bioavailability than Rg3 [2], though this inference derives from cross-study comparison with different experimental conditions.

Oral Bioavailability In Vivo Pharmacology Dosing

Optimal Procurement and Research Applications for Ginsenoside K (Compound K, CAS 39262-14-1)


In Vitro Anti-Inflammatory Screening Without Metabolic Activation Requirement

Compound K should be prioritized over ginsenoside Rb1 for any in vitro anti-inflammatory screening campaign. Direct head-to-head evidence demonstrates that Rb1 exhibits no detectable inhibition of PGE2 or NO production in LPS-stimulated RAW 264.7 macrophages, whereas Compound K achieves IC50 values of 4 μM (PGE2) and 12 μM (NO) in the identical assay system [1]. Using Rb1 in cell-based assays without co-culture with metabolically competent bacteria will yield false-negative results and fail to identify the true anti-inflammatory activity of ginsenosides.

In Vivo Pharmacokinetic and Efficacy Studies Requiring Measurable Systemic Exposure

For oral dosing studies in rodents, Compound K provides a defined pharmacokinetic baseline with approximately 12% absolute bioavailability in mice [2]. In human pharmacokinetic studies, Compound K achieves 2.1-fold higher Cmax than Rb1 following oral ginseng administration (8.35±3.19 vs. 3.94±1.97 ng/mL), and can be further enhanced to 37.72±17.78 ng/mL using bioconverted red ginseng extracts [3]. This quantifiable systemic exposure supports dose-response relationship characterization and enables correlation of plasma concentrations with pharmacodynamic endpoints.

Anticancer Cytotoxicity Screening Across Diverse Tumor Cell Lines

Compound K has been validated for cytotoxic activity across a panel of six distinct cancer cell lines with documented IC50 values ranging from 8.5 μM (K562 leukemia) to 52.17 μM (MCF-7 breast cancer) [4][5]. This established cytotoxicity profile makes Compound K a suitable reference compound for comparative studies of novel ginsenoside derivatives or for benchmarking the activity of other natural product candidates. The availability of cell-line-specific IC50 data enables power calculations for experimental design and facilitates cross-study reproducibility.

Drug-Drug Interaction Assessment for CYP2C9 Substrates

In experimental designs involving co-administration of CYP2C9 substrates (e.g., warfarin, celecoxib, certain NSAIDs), Compound K's moderate CYP2C9 inhibition (IC50 = 32.0±3.6 μM in human liver microsomes) [6] provides a quantitative basis for predicting potential pharmacokinetic interactions. Researchers can use this IC50 value in conjunction with expected Compound K concentrations to assess interaction risk using standard [I]/Ki ratio calculations. The minimal inhibition of CYP2D6 (IC50 >100 μM) [7] suggests low interaction potential with CYP2D6 substrates, informing combinatorial study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.